![molecular formula C9H17NO B13656112 (7-Oxaspiro[3.5]nonan-1-yl)methanamine](/img/structure/B13656112.png)
(7-Oxaspiro[3.5]nonan-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Oxaspiro[3.5]nonan-1-yl)methanamine: is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a nonane ring and an oxane ring, with a methanamine group attached to the nonane ring. The presence of the spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Oxaspiro[3.5]nonan-1-yl)methanamine typically involves the formation of the spiro linkage followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of a suitable precursor to form the spirocyclic structure, followed by amination to introduce the methanamine group. The reaction conditions often involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of raw materials. Industrial production methods are optimized to maximize efficiency, yield, and safety while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: (7-Oxaspiro[3.5]nonan-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. Reactions are often conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides. Reaction conditions vary depending on the specific substitution being performed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, (7-Oxaspiro[35]nonan-1-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology: The compound’s spirocyclic structure and functional groups make it of interest in biological research. It can be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine: In medicine, (7-Oxaspiro[3.5]nonan-1-yl)methanamine is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry: In industry, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of (7-Oxaspiro[3.5]nonan-1-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The spirocyclic structure may also contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
(7-Oxaspiro[3.5]nonane): Lacks the methanamine group, resulting in different chemical reactivity and biological activity.
(7-Oxaspiro[3.5]nonan-1-yl)amine: Similar structure but with an amine group instead of methanamine, leading to variations in chemical properties and applications.
(7-Oxaspiro[3.5]nonan-1-yl)methanol:
Uniqueness: The presence of the methanamine group in (7-Oxaspiro[3.5]nonan-1-yl)methanamine imparts unique chemical and biological properties. This functional group allows for specific interactions with biological targets and enables a range of chemical transformations that are not possible with similar compounds lacking the methanamine group.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
7-oxaspiro[3.5]nonan-3-ylmethanamine |
InChI |
InChI=1S/C9H17NO/c10-7-8-1-2-9(8)3-5-11-6-4-9/h8H,1-7,10H2 |
InChI Key |
SWYOPHMRNVLUGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CN)CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


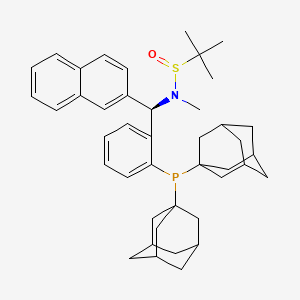
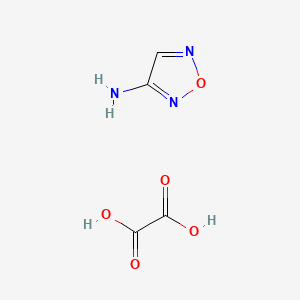

![4-Iodobenzo[d]thiazole](/img/structure/B13656063.png)
![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)
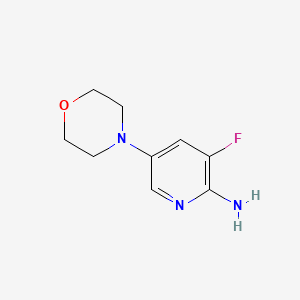
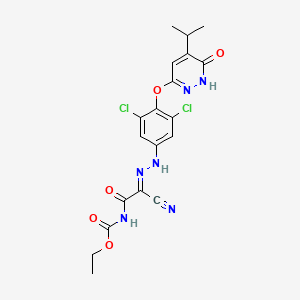
![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)
![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)

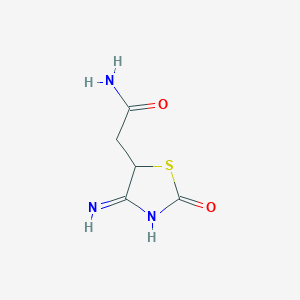

![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)
